REACTION_SMILES
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[BH4-:15].[CH2:1]([C:2]#[CH:3])[N:4]1[C:5](=[O:14])[c:6]2[c:7]([cH:10][cH:11][cH:12][cH:13]2)[C:8]1=[O:9].[CH3:17][CH2:18][OH:19].[Na+:16]>>[CH2:1]([C:2]#[CH:3])[N:4]1[C:5](=[O:14])[c:6]2[c:7]([cH:10][cH:11][cH:12][cH:13]2)[CH:8]1[OH:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCN1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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C#CCN1C(=O)c2ccccc2C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |